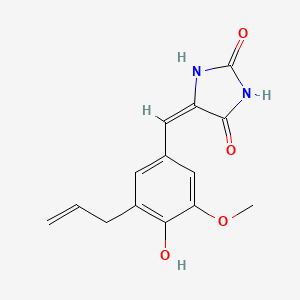
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical practice. It was first synthesized in 1957 by chemist Paul Janssen and is a member of the amide class of local anesthetics. Bupivacaine is used for regional anesthesia, peripheral nerve block, and epidural anesthesia.
Mécanisme D'action
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide works by blocking the sodium channels in nerve cells, which prevents the transmission of nerve impulses and results in a loss of sensation. It has a longer duration of action compared to other local anesthetics due to its high lipid solubility, which allows it to penetrate the nerve membrane and remain in the nerve fibers for a longer period of time.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide can cause a number of biochemical and physiological effects, including cardiovascular and central nervous system toxicity. In high doses, 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide can cause cardiac arrest and respiratory depression. It has also been shown to have anti-inflammatory properties, which may contribute to its effectiveness in pain management.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide has several advantages for use in lab experiments, including its ability to produce a long-lasting block of nerve transmission and its low toxicity compared to other local anesthetics. However, it also has limitations, including the risk of cardiovascular and central nervous system toxicity at high doses and the potential for allergic reactions.
Orientations Futures
There are several future directions for research on 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide, including the development of new formulations with improved pharmacokinetic properties, the investigation of its anti-inflammatory properties for the treatment of inflammatory pain conditions, and the exploration of its potential for use in combination with other drugs for pain management. Additionally, further research is needed to better understand the mechanisms of 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide-induced toxicity and to develop strategies for minimizing its risks.
Conclusion:
In conclusion, 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide is a widely used local anesthetic drug with a long history of scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide has proven to be a valuable tool for pain management and anesthesia, further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide can be synthesized by reacting 4-methylbenzoyl chloride with 4-benzyl-1-piperidinol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with N-methylpropanamine to form 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide.
Applications De Recherche Scientifique
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide has been extensively studied for its use as a local anesthetic. It is commonly used for regional anesthesia, peripheral nerve block, and epidural anesthesia. 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide has also been studied for its use in pain management, particularly for chronic pain. It has been shown to be effective in reducing pain and improving quality of life in patients with chronic pain conditions such as neuropathic pain and cancer pain.
Propriétés
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-18-7-9-21(10-8-18)23-22(25)13-16-24-14-11-20(12-15-24)17-19-5-3-2-4-6-19/h2-10,20H,11-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSVTCJUBQIDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197862 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide](/img/structure/B5703277.png)

![N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5703285.png)



![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5703307.png)
![4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5703315.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone](/img/structure/B5703321.png)

![N-[2-(acetylamino)-5-methoxyphenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5703338.png)

![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5703345.png)
